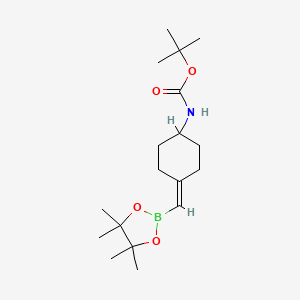

tert-Butyl (4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexyl)carbamate

Description

This compound is a carbamate-protected organoboron reagent featuring a cyclohexyl scaffold with a methylene-linked pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Its structure is optimized for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules in pharmaceuticals and materials science. The tert-butyl carbamate group enhances stability and solubility, while the boronate ester facilitates regioselective coupling with aryl/alkyl halides .

Properties

Molecular Formula |

C18H32BNO4 |

|---|---|

Molecular Weight |

337.3 g/mol |

IUPAC Name |

tert-butyl N-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl]carbamate |

InChI |

InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)20-14-10-8-13(9-11-14)12-19-23-17(4,5)18(6,7)24-19/h12,14H,8-11H2,1-7H3,(H,20,21) |

InChI Key |

IUYPKDKVUHJQKZ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexyl)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including substitution and coupling reactions, to introduce the boronate ester group . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl (4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the boronate ester group into a boronic acid.

Reduction: The compound can be reduced to remove the boronate ester group.

Substitution: The boronate ester group can be substituted with other functional groups using reagents like halides or organometallic compounds. Common reagents used in these reactions include palladium catalysts, bases, and specific solvents. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It can be used in the development of biologically active compounds.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

Industry: It is used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexyl)carbamate involves its ability to act as a boronate ester. This allows it to participate in various chemical reactions, such as coupling reactions, where it can form bonds with other molecules. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Reactivity in Cross-Coupling Reactions

- Cyclohexyl vs. Phenyl Boronates : Cyclohexyl derivatives (e.g., CAS 1251732-64-5) exhibit lower electron density at boron compared to phenyl analogs, leading to faster oxidative addition in palladium-catalyzed couplings .

- Methylene vs. Alkene Linkers : The methylene group in the target compound avoids steric hindrance observed in cyclohexenyl derivatives (e.g., CAS 1251732-64-5), improving accessibility for catalytic intermediates .

- Chiral Derivatives : Compounds like CAS 578729-05-2 enable enantioselective synthesis, critical for bioactive molecules, but require chiral ligands for optimal coupling efficiency .

Physicochemical Properties

- Solubility : Cyclohexyl derivatives (e.g., CAS 1251732-64-5) are less polar than phenyl analogs, favoring organic-phase reactions .

- Stability : All compounds require inert storage (2–8°C) due to boronate ester hydrolysis sensitivity .

- Purity : Most analogs are synthesized to >95% purity via methods involving PyBOP coupling and validated by NMR/HRMS .

Biological Activity

Tert-butyl (4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexyl)carbamate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound’s molecular formula is , with a complex structure that includes a dioxaborolane moiety. This structure is significant as boron-containing compounds often exhibit unique reactivity and biological properties. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₃₀BNO₄ |

| Molecular Weight | 324.23406 g/mol |

| SMILES | B1(OC(C(O1)(C)C)(C)C)/C=C/2\CCCN(C2)C(=O)OC(C)(C)C |

Biological Activity Overview

Despite limited literature specifically addressing the biological activity of this compound, several studies on related boron-containing compounds provide insights into its potential effects.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including cyclin-dependent kinases (CDKs). For instance, boronic acids have been implicated in the inhibition of proteases like SARS-CoV-2 Mpro, suggesting potential antiviral properties .

- Cancer Cell Growth Inhibition : Research indicates that structurally similar compounds can selectively inhibit tumor cell growth without affecting normal cells. This selectivity is crucial for developing targeted cancer therapies .

In Vitro Studies

A study involving boronic acid derivatives demonstrated their ability to inhibit the proliferation of cancer cell lines while sparing non-cancerous cells. The IC50 values for these compounds were significantly lower in cancer cells compared to normal cells, indicating a promising therapeutic index .

In Vivo Studies

While specific in vivo studies on this compound are scarce, related compounds have shown efficacy in animal models for various diseases including cancer and viral infections. Such studies are essential for evaluating the pharmacokinetics and bioavailability of new drug candidates.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with other boron-containing compounds is useful:

Q & A

Basic Research Questions

Q. What synthetic protocols are commonly used to prepare tert-butyl (4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexyl)carbamate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via palladium-catalyzed cross-coupling or electrophotocatalytic methods. For example, reductive electrophotocatalysis using aryl halides (chloro or bromo derivatives) with pinacol boronic esters under visible-light irradiation achieves yields of 21–65%, depending on the halide reactivity (chloro: 21–32%; bromo: 54–65%) .

- Key Variables :

- Halide type (Br > Cl in reactivity).

- Catalysts: Pd-based catalysts (e.g., Pd(PPh₃)₄) or Ir photocatalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆).

- Solvents: DMA or DMF under inert atmospheres.

Q. How is the compound characterized, and what analytical techniques validate its structural integrity?

- Primary Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H), dioxaborolane ring (δ ~1.3 ppm for 12H), and carbamate NH (δ ~5–6 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., DART or ESI) matches calculated and observed molecular weights (e.g., C₁₇H₃₀BNO₄: 323.24 g/mol) .

Advanced Research Questions

Q. What strategies address contradictions in reported yields for Suzuki-Miyaura cross-coupling reactions involving this compound?

- Issue : Yields vary significantly (e.g., 21–65%) due to competing side reactions (e.g., protodeboronation) or steric hindrance from the cyclohexyl-carbamate group .

- Solutions :

- Precatalyst Selection : Use PdCl₂(dppf) or XPhos Pd G3 for enhanced stability .

- Additives : K₂CO₃ or Cs₂CO₃ improves boronate activation .

- Kinetic Monitoring : In situ ¹¹B NMR tracks boronate intermediates to optimize reaction times .

Q. How does the compound’s stereoelectronic profile influence its reactivity in medicinal chemistry applications?

- Structural Insights :

- The dioxaborolane ring enhances stability and enables transmetalation in cross-coupling .

- The tert-butyl carbamate acts as a protecting group for amines, enabling selective deprotection in peptide synthesis .

- Biological Relevance :

- Analogous compounds (e.g., tert-butyl (4-(tetramethyl-dioxaborolanyl)phenyl)carbamate) show affinity for enzymes like proteases or kinases, validated via molecular docking .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Key Challenges :

- Racemization during Boc deprotection or boronate ester formation .

- Column chromatography inefficiency at large scales.

- Solutions :

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in Cu- or Pd-catalyzed borylation retain enantiomeric excess (>90%) .

- Continuous Flow Systems : Mitigate exothermic side reactions and improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.